molecular formula C11H20N2O3 B1477989 (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2097985-43-6

(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1477989
CAS RN: 2097985-43-6
M. Wt: 228.29 g/mol
InChI Key: WTURZSLQHJHFIL-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (EHPM) is a novel compound that has been of increasing interest in the scientific community due to its unique properties and potential applications. EHPM has been found to possess a wide range of properties, such as antimicrobial, antifungal, and antioxidant activities. It has also been studied for its potential use as a drug delivery system, as well as its potential to act as a catalyst in certain reactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • The study of pyrrolidine derivatives has shown that these compounds can have interesting structural properties. For example, the synthesis and crystallographic analysis of related pyrrolidine and pyridine derivatives provide insights into their molecular geometry and potential for forming hydrogen bonds, which could be essential for designing new materials or pharmaceuticals (Butcher et al., 2006).

Photochemical Applications

  • Photochemical studies on pyrrolidinones and pyridazinones demonstrate how light can induce structural transformations, leading to novel compounds. These transformations can be leveraged in developing new synthetic pathways for complex organic molecules (Tsuchiya et al., 1974).

Catalysis and Reaction Mechanisms

  • Research on pyrrolidine and pyridine derivatives has unveiled their potential as catalysts or reagents in organic synthesis. Studies demonstrate how these compounds participate in various chemical reactions, offering pathways to synthesize valuable organic compounds with applications in medicinal chemistry and materials science (Singh et al., 2016).

Material Science and Ligand Design

  • Pyrrolidine derivatives have been employed in the synthesis of new complexes, highlighting their role as ligands in coordination chemistry. These complexes have been studied for their structural, magnetic, and potentially electronic properties, which could be relevant for applications in material science and electronics (Calancea et al., 2013).

properties

IUPAC Name

(3-ethoxy-4-hydroxypyrrolidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-2-16-10-7-13(6-9(10)14)11(15)8-3-4-12-5-8/h8-10,12,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTURZSLQHJHFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 3
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 4
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 5
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

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